molecular formula C5H9N5 B2890749 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine CAS No. 1554483-44-1

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No. B2890749
CAS RN: 1554483-44-1
M. Wt: 139.162
InChI Key: VMWDAFXSOPGHSJ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a small organic molecule that has been identified as a potent ligand for numerous receptors . It is part of a focused small molecule library of tetrahydro triazolopyrazines, which are considered building blocks in medicinal chemistry . The molecule is synthesized from commercially available non-expensive reagents .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves several chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . The methods provide quick and multigram access to the target derivatives .


Chemical Reactions Analysis

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves a sequence of chemical reactions, including hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . The methods provide quick and multigram access to the target derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine include a melting point of 156–159°C . The 1H NMR spectrum (500 MHz, DMSO-d6) shows peaks at 3.56 (2H, t, J = 5.7, 6-CH2); 3.91 (3H, s, OCH3); 4.50 (2H, t, J = 5.8, 5-CH2); 4.58 (2H, s, 8-CH2); 10.42 (2H, br. s, NH2+) .

Scientific Research Applications

Medicinal Chemistry

This compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines, which are considered a cornerstone in the field of medicinal chemistry . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

Drug Development

The compound has been used in the development of the drug Sitagliptin . A case study on Sitagliptin drug products concerning contamination with N-nitrosamines was performed using two newly developed analytical methods for determination of N-nitroso-triazolopyrazine (NTTP; 7-nitroso-3- (trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo [4,3-a]pyrazine) and its precursor triazolopyrazine .

Synthesis of Precursor Compounds

An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound; 3- (trifluoromethyl)-5,6,7,8-tetrahydro- [1, 2, 4]triazolo [4,3- a ]pyrazine (11), from 2-chloropyrazine (7) through the chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization and pyrazine ring reduction .

Building Blocks for Further Derivatization

The compound has been used to create a small library of the triazolopyrazines with a variety of substituents in position 3 . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

Commercial Availability

The compound is commercially available as 5,6,7,8-Tetrahydro- [1,2,4]triazolo [4,3-a]pyrazine hydrochloride . This availability makes it accessible for researchers and scientists for further studies and applications .

Privileged Motif in Scientific Research

Both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of scientific community and regarded as a “privileged motif” for several decades . This highlights the importance of this compound in scientific research .

Safety and Hazards

There is a concern about the contamination of Sitagliptin drug products with N-nitrosamines, including N-nitroso-triazolopyrazine (NTTP; 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine), which is a genotoxic derivative of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine .

Future Directions

The future directions for 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involve further synthetic applications of the molecule for medicinally oriented synthesis . The molecule is part of a focused small molecule library of tetrahydro triazolopyrazines, which are considered building blocks in medicinal chemistry . The potential of creating compound collections containing “privileged scaffolds” like 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine may eliminate a number of problems featured by commercial compound libraries, like low hit rates, poor physicochemical properties, presence of undesirable functional groups, etc .

properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c6-5-8-4-3-7-1-2-10(4)9-5/h7H,1-3H2,(H2,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWDAFXSOPGHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(=N2)N)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1554483-44-1
Record name 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
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